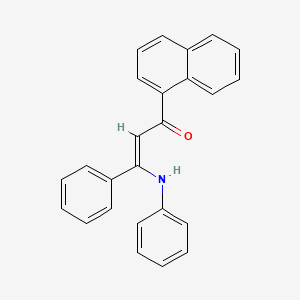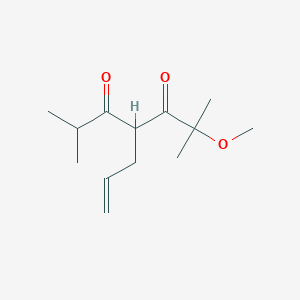
4,4',4''-(1-methyl-1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol)
Übersicht
Beschreibung
4,4',4''-(1-methyl-1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTB and has been studied extensively for its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of MPTB is complex and varies depending on its application. In medicinal chemistry, MPTB has been shown to inhibit the activity of specific enzymes involved in the development and progression of cancer and inflammation. In materials science, MPTB acts as a linker between metal ions to form MOFs with unique properties. In catalysis, MPTB acts as a ligand to stabilize metal catalysts and enhance their reactivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTB are still being studied. In medicinal chemistry, MPTB has been shown to have anticancer and anti-inflammatory properties. In materials science, MPTB has been used to synthesize MOFs with unique properties, including high surface area and selective adsorption. In catalysis, MPTB has been used to enhance the reactivity of metal catalysts, leading to improved yields and selectivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPTB in lab experiments include its unique properties, including its ability to act as a building block for various materials and its potential applications in medicinal chemistry and catalysis. However, the limitations of using MPTB in lab experiments include its high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for the study of MPTB. In medicinal chemistry, MPTB could be further explored as a potential drug candidate for the treatment of various diseases. In materials science, MPTB could be used to synthesize new materials with unique properties. In catalysis, MPTB could be used to develop new metal catalysts with enhanced reactivity and selectivity. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of MPTB.
In conclusion, 4,4',4''-(1-methyl-1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential uses make it an exciting area of study for future research.
Wissenschaftliche Forschungsanwendungen
MPTB has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MPTB has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In materials science, MPTB has been used as a building block for the synthesis of various materials, including metal-organic frameworks (MOFs). In catalysis, MPTB has been used as a ligand for various metal catalysts, including palladium and copper.
Eigenschaften
IUPAC Name |
4-[3,5-bis(3-hydroxy-3-methylbut-1-ynyl)-1-methylpyrazol-4-yl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-17(2,22)11-8-14-15(9-12-18(3,4)23)20-21(7)16(14)10-13-19(5,6)24/h22-24H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDFNNLQPOLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=C(N(N=C1C#CC(C)(C)O)C)C#CC(C)(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(1-Methyl-1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828417.png)
![5-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3828423.png)
![8-(4-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B3828435.png)
![4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol](/img/structure/B3828440.png)
![2-(4-butoxyphenyl)-5-[4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828441.png)
![5-(3,4-dihydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828447.png)
![N,N-diethyl-4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3828461.png)
![1-(1-benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline](/img/structure/B3828465.png)




![2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione](/img/structure/B3828507.png)
